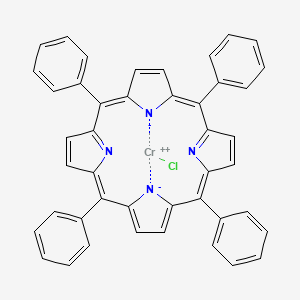

Chromium(III) tetraphenylporphine chloride

Vue d'ensemble

Description

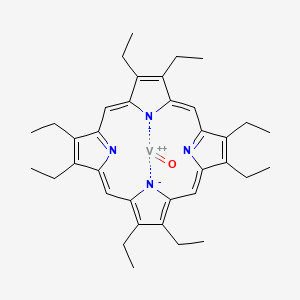

Chromium(III) tetraphenylporphine chloride is a chemical compound with the formula (C44H28N4)CrCl . It is a purple powder and is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The process involves the reaction of meso-tetraphenylporphine with chromium(III) acetate in boiling phenol .Molecular Structure Analysis

The molecular structure of this compound consists of a chromium atom coordinated to a tetraphenylporphine and a chloride ion . The complex can form six-coordinate adducts with neutral oxygen, sulfur, and nitrogen donor ligands in nonaqueous solutions .Chemical Reactions Analysis

The chemical behavior of this compound has been studied in the context of its reactions with imidazole and pyridine . The complex can undergo single-electron oxidation to Chromium(IV) by peroxide compounds .Applications De Recherche Scientifique

Coordination Properties

Chromium(III) tetraphenylporphine chloride shows interesting coordination properties. For instance, it reacts with chromium(III) acetate to form chelates, demonstrating significant equilibrium constants and rate constants in reactions with pyridine. These findings suggest potential applications in catalysis or molecular recognition technologies (Tipugina & Lomova, 2002).

Catalytic Applications

This compound has shown catalytic capabilities, notably in the polymerization of styrene oxide to produce various polymers. Its ability to catalyze ring-opening reactions with stereoselective control makes it a valuable catalyst in polymer chemistry (Harrold, Li & Chisholm, 2013).

Coordination Chemistry

The coordination chemistry of chromium porphyrin, particularly in reactions with imidazole and pyridine, has been explored. Single-electron oxidation of chromium(III) complexes by peroxide compounds has been observed, indicating potential in oxidative reactions and synthesis pathways (Zaitseva, Zdanovich & Golubchikov, 2002).

Ionophore Applications

This compound has been used as an ionophore in ion-selective electrodes, demonstrating high selectivity toward salicylate. This suggests its use in analytical chemistry for detecting specific ions in various samples (Shahrokhian, Hamzehloei & Bagherzadeh, 2002).

Copolymerization Studies

Its involvement in copolymerization reactions, such as in the homopolymerization of propylene oxide and copolymerization with carbon dioxide, showcases its utility in creating diverse polymeric materials (Chatterjee & Chisholm, 2012).

Environmental Applications

Chromium(III) complexes have been studied in environmental applications, such as the transport and extraction of chromium from solutions. This indicates potential use in environmental remediation and metal recovery processes (Alguacil, López‐Delgado, Alonso & Sastre, 2004).

Analytical Chemistry

The compound's utility in analytical chemistry extends to spectrophotometric procedures for chromium speciation, indicating its role in precise chemical analysis and detection methods (El-Shahawi, Hassan, Othman, Zyada & El-Sonbati, 2005).

Lewis Acid Catalysis

As a Lewis acid catalyst, it efficiently catalyzes the rearrangement of epoxides to aldehydes, highlighting its potential in synthetic organic chemistry (Suda, Kikkawa, Nakajima & Takanami, 2004).

Liquid-Liquid Extraction Studies

Its role in the liquid-liquid extraction of chromium from alkaline solutions offers insights into its applications in separation technologies and metal extraction (Wionczyk & Apostoluk, 2005).

Potentiometric Sensor Development

This compound has been used in the development of potentiometric sensors for chromium(III) ions, highlighting its use in sensor technology and environmental monitoring (Isildak, Özbek & Gürdere, 2020).

Polymerization and Catalysis

It has been utilized in selective polymerization processes, such as in the coupling of propylene oxide and lactide, demonstrating its versatility in polymer synthesis and catalysis (Balasanthiran, Chatterjee, Chisholm, Harrold, RajanBabu & Warren, 2015).

Industrial Application in Tanning

The compound has potential applications in the tanning industry, as seen in studies on the recovery of chromium(III) from spent tanning liquors, indicating its role in industrial processes and waste management (Wionczyk, Apostoluk & Charewicz, 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of Chromium(III) Tetraphenylporphine Chloride is the beta subunit of mitochondrial ATP synthase . This protein plays a crucial role in cellular energy production and metabolic regulation .

Mode of Action

This compound interacts with the beta subunit of mitochondrial ATP synthase, influencing physiological effects apart from insulin signaling . The exact mode of interaction remains elusive .

Biochemical Pathways

The compound affects the metabolism of blood glucose , regulation of insulin resistance , and metabolism of lipids . It is also involved in the redox reactions forming -yl complexes of Cr(IV) and Cr(V) under the action of different oxidative agents .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in enhancing insulin sensitivity and managing glucose metabolism . It also impacts cellular energy metabolism and overall metabolic balance .

Propriétés

IUPAC Name |

chlorochromium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.ClH.Cr/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXCXCGPVDGHEU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.Cl[Cr+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28ClCrN4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

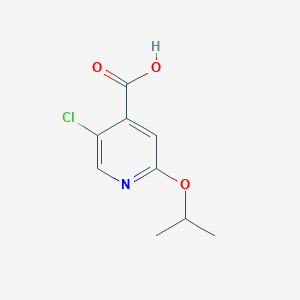

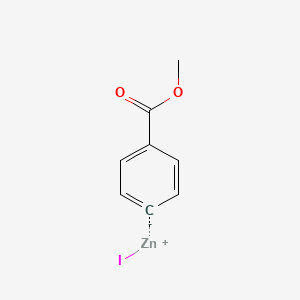

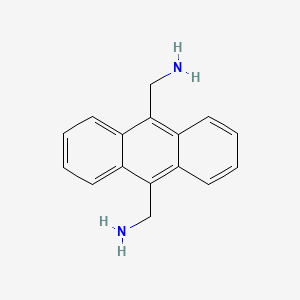

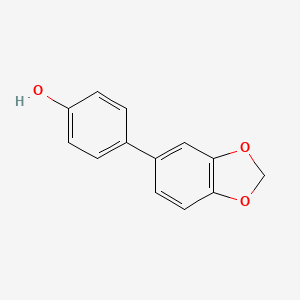

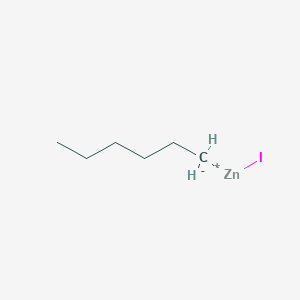

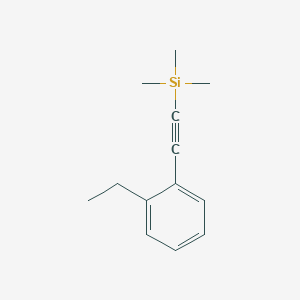

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

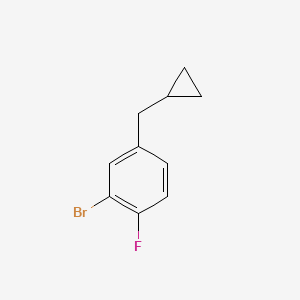

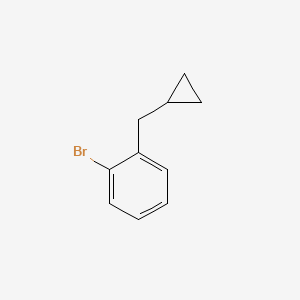

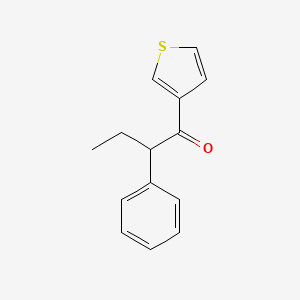

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)

![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)

![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316445.png)

![N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide](/img/structure/B6316450.png)